

# (R)-Elexacaftor chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                 |           |
|----------------------|-----------------|-----------|
| Compound Name:       | (R)-Elexacaftor |           |
| Cat. No.:            | B12381798       | Get Quote |

An In-depth Technical Guide on (R)-Elexacaftor: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

### Introduction

Cystic Fibrosis (CF) is a monogenic autosomal recessive disorder caused by mutations in the gene encoding the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. The CFTR protein functions as a chloride and bicarbonate channel at the apical membrane of epithelial cells.[1] The most common mutation, a deletion of phenylalanine at position 508 (F508del), results in a misfolded CFTR protein that is retained in the endoplasmic reticulum (ER) and targeted for premature degradation.[2][3] This leads to a significant reduction or absence of functional CFTR channels at the cell surface.

(R)-Elexacaftor (also known as VX-445) is a next-generation CFTR corrector. It is a key component of the triple-combination therapy Trikafta® (elexacaftor/tezacaftor/ivacaftor), which has demonstrated significant clinical efficacy for CF patients with at least one F508del mutation.[4][5] As a corrector, (R)-Elexacaftor facilitates the processing and trafficking of F508del-CFTR, increasing the amount of mature, functional protein at the cell surface. This guide provides a detailed overview of the chemical structure, properties, mechanism of action, and key experimental methodologies used to characterize (R)-Elexacaftor.

## **Chemical Structure and Properties**



**(R)-Elexacaftor** is the (R)-enantiomer of Elexacaftor. Enantiomers are stereoisomers that are non-superimposable mirror images of each other. They share identical physical properties such as melting point, boiling point, and solubility, but differ in their interaction with polarized light and other chiral molecules.

### **Chemical Identification**

The chemical identifiers for **(R)-Elexacaftor** are summarized in the table below.

| Identifier        | Value                                                                                                                                                     | Reference(s) |
|-------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------|--------------|
| IUPAC Name        | (R)-N-((1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl)-6-(3-(3,3,3-trifluoro-2,2-dimethylpropoxy)-1H-pyrazol-1-yl)-2-(2,2,4-trimethylpyrrolidin-1-yl)nicotinamide |              |
| CAS Number        | 2229860-99-3                                                                                                                                              | _            |
| Synonyms          | (R)-VX-445                                                                                                                                                | _            |
| Molecular Formula | C26H34F3N7O4S                                                                                                                                             | _            |
| Molecular Weight  | 597.65 g/mol                                                                                                                                              | _            |

## **Physicochemical Properties**

The known physicochemical properties of Elexacaftor are presented below. As the enantiomer, **(R)-Elexacaftor** is expected to share these physical characteristics.



| Property              | Value                                                                               | Reference(s) |
|-----------------------|-------------------------------------------------------------------------------------|--------------|
| Appearance            | White to light yellow solid                                                         |              |
| Melting Point         | 206 - 208°C                                                                         |              |
| Solubility            | DMSO: 100 mg/mL (167.32 mM)                                                         | -            |
| EC₅₀ for F508del-CFTR | 0.29 μΜ                                                                             | -            |
| Storage               | Powder: -20°C (3 years), 4°C (2 years)In Solvent: -80°C (6 months), -20°C (1 month) | <u>-</u>     |

# Mechanism of Action: Correcting F508del-CFTR Trafficking

The primary mechanism of **(R)-Elexacaftor** is the correction of the F508del-CFTR protein's folding and trafficking defect.

- Biosynthesis and Folding in the ER: Wild-type CFTR is synthesized in the endoplasmic reticulum (ER), where it undergoes core glycosylation and folding, assisted by chaperone proteins.
- ER Quality Control: The F508del mutation disrupts this process, leading to a misfolded protein that is recognized by the ER quality control (ERQC) machinery and targeted for proteasomal degradation. This prevents the vast majority of F508del-CFTR from ever reaching the cell surface.
- Corrector Intervention: (R)-Elexacaftor acts as a pharmacological chaperone. It is believed
  to bind to the F508del-CFTR protein during its biogenesis, stabilizing its structure.
   Specifically, studies suggest Elexacaftor improves the expression and maturation of the
  second membrane-spanning domain (MSD2). This stabilization allows the mutant protein to
  evade the ERQC system.
- Trafficking and Maturation: The rescued F508del-CFTR can then traffic from the ER to the Golgi apparatus for further processing, including complex glycosylation, which marks its



maturation.

Plasma Membrane Localization: Finally, the mature F508del-CFTR is trafficked to the apical
plasma membrane, where it can function as a chloride channel. Elexacaftor works additively
with other correctors like Tezacaftor, which binds to a different site, to further enhance this
process.



Click to download full resolution via product page

CFTR Protein Trafficking and the Role of (R)-Elexacaftor

## **Key Experimental Protocols**

Characterizing a CFTR corrector like **(R)-Elexacaftor** involves assessing its impact on both protein maturation and channel function. Western blotting and the forskolin-induced swelling assay are two fundamental techniques used for this purpose.

## **Experiment 1: Western Blotting for CFTR Maturation**



Objective: To quantify the effect of **(R)-Elexacaftor** on the maturation of F508del-CFTR by observing the conversion of the immature, core-glycosylated form (Band B) to the mature, complex-glycosylated form (Band C).

#### Methodology:

- Cell Culture and Treatment:
  - Culture human bronchial epithelial (HBE) cells homozygous for the F508del mutation.
  - Treat cells with a vehicle control (e.g., DMSO) or varying concentrations of (R)-Elexacaftor for 24-48 hours.
- Protein Extraction:
  - Wash cells twice with ice-cold phosphate-buffered saline (PBS).
  - Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with a protease inhibitor cocktail.
  - Incubate the lysate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at
     4°C to pellet cell debris.
  - Collect the supernatant containing the total protein extract.
- Sample Preparation:
  - Determine protein concentration using a standard assay (e.g., BCA).
  - Mix 30-50 μg of protein with Laemmli sample buffer containing 50 mM DTT.
  - Heat samples at 37°C for 15 minutes. Crucially, do not boil CFTR samples, as this can cause irreversible aggregation and prevent entry into the gel.

#### SDS-PAGE:

 Load samples onto a low-percentage (6-7%) Tris-glycine polyacrylamide gel to achieve adequate separation of the high molecular weight CFTR bands.



- Run the gel at a constant voltage until the dye front reaches the bottom.
- Protein Transfer:
  - Transfer proteins from the gel to a nitrocellulose or PVDF membrane using a semi-dry or wet transfer system.
- · Immunoblotting:
  - Block the membrane for at least 1 hour at room temperature with a suitable blocking buffer (e.g., 5% non-fat dry milk in TBST).
  - Incubate the membrane overnight at 4°C with a primary antibody specific for CFTR.
  - Wash the membrane three times with TBST.
  - Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
  - Wash the membrane again three times with TBST.
- · Detection and Analysis:
  - Apply an enhanced chemiluminescence (ECL) substrate and visualize bands using a chemiluminescence imager.
  - Identify Band B (~150 kDa, immature) and Band C (~170 kDa, mature).
  - Perform densitometric analysis using software like ImageJ. Normalize CFTR band intensity to a loading control (e.g., β-actin).
  - Calculate the maturation efficiency as the ratio of Band C / (Band B + Band C). An
    increase in this ratio in (R)-Elexacaftor-treated samples indicates successful correction.

# Experiment 2: Forskolin-Induced Swelling (FIS) in Organoids

Objective: To perform a functional assessment of F508del-CFTR rescue by measuring CFTR-dependent fluid transport in patient-derived intestinal organoids.



#### Methodology:

- Organoid Culture and Plating:
  - Culture patient-derived intestinal or colon organoids homozygous for the F508del mutation according to established protocols.
  - Mechanically shear organoids and plate fragments in droplets of Matrigel® in a 96-well plate.
  - Allow Matrigel® to polymerize, then add culture medium.
- Corrector Pre-Treatment:
  - After 3-5 days of growth, treat the organoids with (R)-Elexacaftor (e.g., 3 μM) or a vehicle control for 24 hours to allow for correction of F508del-CFTR.
- Assay Preparation:
  - Gently replace the culture medium with a pre-warmed Krebs-Ringer Bicarbonate (KBR)
     buffer. Equilibrate for 30-60 minutes at 37°C.
  - Place the 96-well plate into a live-cell imaging incubator equipped with an automated microscope.
- FIS Assay and Imaging:
  - Acquire initial (t=0) brightfield images of the organoids in each well.
  - Add a stimulation cocktail containing Forskolin (final concentration 5-10 μM) to activate CFTR via the cAMP pathway. A CFTR potentiator (e.g., Ivacaftor or Genistein) is often included to maximize channel opening.
  - Immediately begin time-lapse imaging, capturing images of each well every 15-20 minutes for 1-2 hours.
- Data Analysis:







- Using image analysis software (e.g., ImageJ), measure the total cross-sectional area of the organoids in each image at each time point.
- Normalize the area at each time point ( $A_t$ ) to the initial area at t=0 ( $A_0$ ).
- Plot the relative area increase ((At Ao) / Ao) over time.
- Calculate the Area Under the Curve (AUC) for the swelling response. A significantly higher
  AUC in (R)-Elexacaftor-treated organoids compared to vehicle controls demonstrates
  functional rescue of the CFTR channel.





Experimental Workflow for Forskolin-Induced Swelling (FIS) Assay

Click to download full resolution via product page

Normalize area to t=0

Plot relative area increase vs. time

Calculate Area Under the Curve (AUC) to quantify swelling

Experimental Workflow for Forskolin-Induced Swelling (FIS) Assay



### Conclusion

(R)-Elexacaftor is a precisely designed CFTR corrector that addresses the underlying molecular defect of the common F508del mutation. By stabilizing the misfolded protein, it facilitates its cellular processing, maturation, and trafficking to the plasma membrane. The technical protocols outlined in this guide, particularly Western blotting and the forskolin-induced swelling assay, represent the foundational methods for evaluating the biochemical and functional efficacy of (R)-Elexacaftor and other corrector compounds in a preclinical research setting. A thorough understanding of its chemical properties and mechanism of action is crucial for the continued development of advanced therapeutics for Cystic Fibrosis.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elexacaftor Mediates the Rescue of F508del CFTR Functional Expression Interacting with MSD2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hopkinscf.org [hopkinscf.org]
- 4. The F508del-CFTR trafficking correctors elexacaftor and tezacaftor are CFTRindependent Ca2+-mobilizing agonists normalizing abnormal Ca2+ levels in human airway epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Elexacaftor co-potentiates the activity of F508del and gating mutants of CFTR PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [(R)-Elexacaftor chemical structure and properties].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12381798#r-elexacaftor-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**





The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com